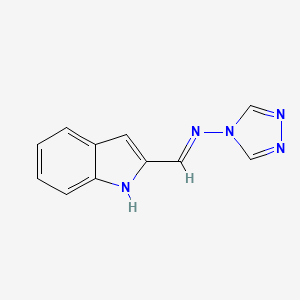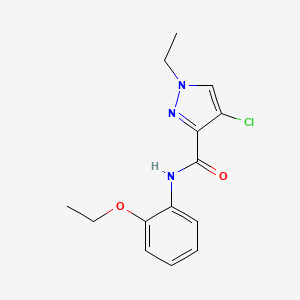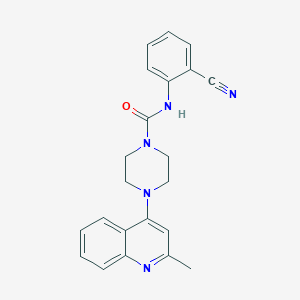![molecular formula C19H20N4O2 B6097867 N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-furamide](/img/structure/B6097867.png)
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPPF and is known to have a high affinity for the serotonin 5-HT1A receptor.
Mecanismo De Acción
MPPF acts as a selective antagonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, MPPF has been shown to have anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects:
MPPF has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine in the prefrontal cortex and to decrease the release of dopamine in the striatum. It has also been shown to increase the release of acetylcholine in the prefrontal cortex and to decrease the release of glutamate in the hippocampus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPPF in lab experiments is its high affinity for the serotonin 5-HT1A receptor. This allows for the selective targeting of this receptor and the study of its role in various physiological and pathological conditions.
One of the limitations of using MPPF in lab experiments is its potential off-target effects. MPPF has been shown to have some affinity for other receptors, including the dopamine D2 receptor and the sigma-1 receptor. This can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of MPPF. One direction is the further investigation of its potential therapeutic applications in psychiatry, neurology, and oncology. Another direction is the study of its potential off-target effects and the development of more selective compounds. Finally, the study of the structure-activity relationship of MPPF and related compounds may lead to the development of more potent and selective compounds.
Métodos De Síntesis
The synthesis of MPPF involves several steps, including the reaction of 3-furancarboxaldehyde with 2-(2-pyridyl)ethylamine to form 2-(2-furanylmethyl)pyridine. This intermediate compound is then reacted with methyl iodide and sodium hydride to form N-methyl-2-(2-furanylmethyl)pyridin-3-amine. Finally, this compound is reacted with 2-(2-bromoethyl)pyridine to form MPPF.
Aplicaciones Científicas De Investigación
MPPF has been extensively studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPPF has been shown to have anxiolytic and antidepressant effects in animal models and has been proposed as a potential treatment for anxiety and depression.
In addition to its psychiatric applications, MPPF has also been studied for its potential use in neurology. It has been found to have neuroprotective effects and has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
MPPF has also been studied for its potential use in oncology. It has been found to have antiproliferative effects on cancer cells and has been proposed as a potential treatment for various types of cancer.
Propiedades
IUPAC Name |
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-23(11-7-17-6-2-3-9-20-17)18-15(5-4-10-21-18)13-22-19(24)16-8-12-25-14-16/h2-6,8-10,12,14H,7,11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRKVTJXOFUETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B6097789.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide](/img/structure/B6097819.png)
![1-(4-fluorobenzyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6097824.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6097830.png)
![2-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6097837.png)
![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6097838.png)

![2-{[(3,5-dimethylphenyl)amino]methylene}-5-(2-furyl)cyclohexane-1,3-dione](/img/structure/B6097857.png)


![4-{4-[(4-methylpiperazin-1-yl)carbonyl]-5-phenyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6097862.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6097880.png)
![4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine](/img/structure/B6097881.png)
